N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the acetamide or methanesulfonyl groups, potentially yielding amine or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the acetamide group could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Methanesulfonyl Derivatives: Compounds such as methanesulfonyl chloride and methanesulfonamide contain the methanesulfonyl group.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide feature the acetamide moiety.
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of both benzothiazole and methanesulfonyl groups, along with the acetamide linkage, makes it a versatile compound for various applications.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dimethoxybenzothiazole with 4-methanesulfonylphenyl acetic acid derivatives. The reaction conditions often include the use of coupling agents and solvents conducive to the formation of amide bonds.
Antiviral Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antiviral properties, particularly against coronaviruses. For instance, compounds similar to this compound have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative demonstrated an IC50 value of 0.09 μM, indicating potent antiviral activity .
Antibacterial and Antifungal Properties
In addition to antiviral effects, benzothiazole derivatives are being evaluated for their antibacterial and antifungal activities. A series of studies have reported that certain benzothiazole compounds possess effective antibacterial properties against various strains of bacteria and fungi. For example, related compounds have shown minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds in this class have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition suggests a mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been noted to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Inflammatory Pathways : By inhibiting iNOS and COX-2 expression, the compound could reduce the production of pro-inflammatory mediators.
Case Study 1: Antiviral Evaluation
A study evaluating a series of benzothiazole derivatives found that modifications at specific positions significantly influenced their antiviral efficacy. The introduction of electron-withdrawing groups enhanced inhibitory activity against MERS-CoV .
Case Study 2: Antibacterial Assessment
A comparative study highlighted that certain benzothiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like gentamicin and amphotericin B. The most effective derivative showed an MIC value as low as 0.12 μg/mL against Shigella flexneri .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-14-9-13-16(10-15(14)25-2)26-18(19-13)20-17(21)8-11-4-6-12(7-5-11)27(3,22)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISMMOMRCTJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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